(1Z)-1-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-phenylpropan-2-one
Overview
Description
(1Z)-1-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-phenylpropan-2-one is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylacetone is 291.162314293 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been used in synthesizing derivatives like 1,4-diphenylnaphtho[2,3-c]pyran-3-one, with its intermediates offering potential for trapping with various compounds (Jones & Wife, 1972).
- It's been involved in the synthesis of various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines, demonstrating notable analgesic and spasmolytic properties, especially with halogenated phenylethyl group (Brossi et al., 1960).
- Enaminonitrile in this compound has been acylated using acetyl or benzoyl chlorides, leading to the formation of enamino ketones and other complex derivatives (Mikhailovskii et al., 2013).
Application in Solar Cells
- This compound, or its derivatives, have shown potential in improving photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).
Organic Chemistry and Synthetic Methods
- It has been used in the synthesis of isoquinolines, contributing to the understanding of reaction mechanisms in organic chemistry (Brovchenko et al., 1992).
- The compound serves as an intermediate or reactant in synthesizing various pharmacologically interesting compounds, including isoquinolines with partially hydrogenated pyridine rings (Babichev et al., 1990).
Potential in Drug Discovery
- It has been a precursor in the synthesis of novel classes of compounds like 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, showing potential as antitumor agents (Tsou et al., 2009).
Properties
IUPAC Name |
(1Z)-1-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-phenylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14(22)18(15-9-5-4-6-10-15)19-17-12-8-7-11-16(17)13-20(2,3)21-19/h4-12,21H,13H2,1-3H3/b19-18+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRAQSNLIARHG-VHEBQXMUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2CC(N1)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/C2=CC=CC=C2CC(N1)(C)C)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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